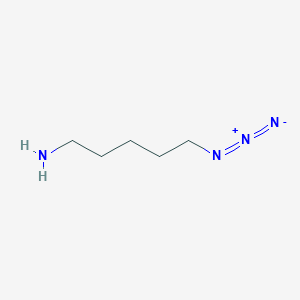

5-Azidopentan-1-amine

Description

Foundational Significance of Multifunctionalized Linear Aliphatic Amines in Contemporary Synthetic Design

Multifunctionalized linear aliphatic amines are foundational to contemporary synthetic design due to their ability to act as molecular scaffolds or linkers. wgtn.ac.nz The presence of two or more distinct functional groups on a flexible aliphatic chain allows for the covalent connection of different molecules, a process central to the creation of bioconjugates, drug delivery systems, and advanced materials. wgtn.ac.nzalfa-chemistry.com These amines are crucial in applications requiring the assembly of multiple components with high precision and control. wgtn.ac.nz The spatial separation of the functional groups along the aliphatic chain is a key feature, preventing steric hindrance and allowing each group to react independently. sigmaaldrich.com This characteristic is vital in the step-wise synthesis of complex molecules where specific reaction order is necessary. sigmaaldrich.com

Homobifunctional linkers possess two identical reactive groups, while heterobifunctional linkers, such as 5-Azidopentan-1-amine, have two different reactive groups. sigmaaldrich.comgbiosciences.com This distinction is critical; heterobifunctional linkers enable sequential conjugation, minimizing undesirable side reactions like self-polymerization. gbiosciences.com The amine group can readily participate in well-established reactions with carboxylic acids, activated esters, and carbonyls to form stable amide or imine bonds. broadpharm.commedkoo.com Simultaneously, the azide (B81097) group serves as a handle for "click chemistry," most notably the copper-catalyzed or strain-promoted azide-alkyne cycloaddition (CuAAC or SPAAC), which forms a stable triazole linkage. broadpharm.commedkoo.comgoogle.com This orthogonal reactivity is a cornerstone of modern bioconjugation strategies. thermofisher.com

Historical and Current Trajectories in Azidoamine Chemistry Research

The journey of azidoamine chemistry is intertwined with the broader history of crosslinking agents and bioorthogonal chemistry. Early crosslinking studies, dating back to the 1970s, utilized homobifunctional reagents to probe protein-protein interactions. nih.gov The development of heterobifunctional crosslinkers marked a significant advancement, offering greater control over the conjugation process. gbiosciences.com

The introduction of the azide functional group into these linkers was a pivotal moment. Organic azides, while known for over a century, gained significant traction in synthetic chemistry due to their unique reactivity and relative stability. nottingham.ac.uk The advent of "click chemistry" in the early 2000s, which highlighted the exceptional reliability and specificity of the azide-alkyne cycloaddition, propelled azido-functionalized molecules to the forefront of chemical biology. google.com

Initially, research focused on simple azido (B1232118) alcohols and acids. The synthesis and application of bifunctional azidoamines like this compound represent a more recent and sophisticated trajectory. Current research continues to explore the utility of this compound and related compounds in increasingly complex systems. For instance, it has been used in the structure-based design and synthesis of triazole-based macrocyclic inhibitors for enzymes like the norovirus protease. axispharm.com Furthermore, its hydrochloride salt has been instrumental in designing cationic polypeptoids for efficient nonviral gene delivery. Another area of active investigation is its use in activity-based protein profiling (ABPP) to develop probes for studying enzyme classes like oxidoreductases. rsc.org The synthesis of derivatives of this compound continues to be an active area of research for creating novel tools in chemical biology. nih.gov

Research Applications of this compound

The unique properties of this compound have led to its use in a variety of research applications. Below are some detailed examples of its utility.

| Application Area | Specific Use | Research Finding |

| Enzyme Inhibition | Synthesis of norovirus protease inhibitors | This compound serves as a key building block in the structure-based design of triazole-based macrocyclic inhibitors. axispharm.com |

| Gene Delivery | Design of cationic polypeptoids | The hydrochloride salt of this compound is utilized to create cationic polymers for efficient nonviral gene delivery systems. |

| Enzyme Activity Studies | Probing enzyme function | Used as a substrate for enzymes like transglutaminase to introduce an azide handle for subsequent analysis via click chemistry. ub.edu |

| Targeted Therapy Development | Synthesis of drug-linker conjugates | Employed in the synthesis of linker-azide compounds for subsequent attachment to larger molecules, such as polymers, for targeted drug delivery. nih.gov |

| Polymer Chemistry | Synthesis of block copolymers | Used in the synthesis of oligosaccharide-conjugated chain transfer agents for reversible addition-fragmentation chain transfer (RAFT) polymerization. |

Chemical Properties of this compound

| Property | Value |

| CAS Number | 148759-41-5 |

| Molecular Formula | C5H12N4 |

| Molecular Weight | 128.18 g/mol |

| Appearance | To be determined |

| Purity | Typically >95% |

| InChI Key | NESRXKQZCRBRDL-UHFFFAOYSA-N |

Structure

3D Structure

Properties

IUPAC Name |

5-azidopentan-1-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12N4/c6-4-2-1-3-5-8-9-7/h1-6H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NESRXKQZCRBRDL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCN)CCN=[N+]=[N-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

128.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Synthetic Route Development for 5 Azidopentan 1 Amine

Established Synthetic Routes to 5-Azidopentan-1-amine

Several classical synthetic methodologies have been adapted to produce this compound, each with its own set of advantages and limitations. These routes often involve the strategic introduction of the azide (B81097) and amine functionalities onto a five-carbon backbone.

Diazidation and Subsequent Selective Reduction Approaches

One common strategy begins with a C5 difunctionalized precursor, such as 1,5-dibromopentane (B145557) or 1,5-dichloropentane. This precursor undergoes a double nucleophilic substitution with an azide source, typically sodium azide, to form 1,5-diazidopentane. medchemexpress.com The key challenge in this approach lies in the subsequent selective reduction of one of the two azide groups to a primary amine, leaving the other intact.

The selective reduction of a diazide can be challenging due to the similar reactivity of the two azide groups. rsc.org Various reducing agents and conditions must be carefully controlled to achieve mono-reduction. Catalytic transfer hydrogenation using reagents like hydrazine (B178648) hydrate (B1144303) in the presence of a palladium on carbon (Pd/C) catalyst is one method employed for the reduction of nitroarenes and can be adapted for azides. nih.gov The stoichiometry of the reducing agent and reaction time are critical parameters to prevent over-reduction to the corresponding diamine.

A general procedure for the synthesis of azido (B1232118) alkylamines from dibromoalkanes has been reported to yield this compound as a colorless oil with a 60% yield. cardiff.ac.uk

Table 1: Example Reaction Scheme for Diazidation and Selective Reduction

| Step | Reactant | Reagent(s) | Product | Notes |

| 1. Diazidation | 1,5-Dihalopentane | Sodium Azide (NaN₃) | 1,5-Diazidopentane medchemexpress.com | Nucleophilic substitution reaction. |

| 2. Selective Reduction | 1,5-Diazidopentane | Controlled reducing agent (e.g., H₂/Pd/C, Hydrazine) | This compound | Requires careful control to avoid formation of 1,5-pentanediamine. rsc.orgnih.gov |

Nucleophilic Substitution Strategies in Azidoalkane Synthesis

Nucleophilic substitution is a cornerstone of organic synthesis and provides a direct route to this compound. masterorganicchemistry.com This approach typically starts with a precursor that already contains one of the desired functional groups and a suitable leaving group for the introduction of the second.

Two primary pathways exist:

Azidation of a Haloamine: Starting with a compound like 5-bromopentan-1-amine (B3188992) nih.gov or 5-chloropentan-1-amine, nih.gov a nucleophilic substitution reaction with sodium azide can be performed. The azide ion (N₃⁻) acts as a potent nucleophile, displacing the halide to form the final product. masterorganicchemistry.combrainly.com This method is often efficient, as the amine group is generally less reactive under these conditions than the alkyl halide.

Amination of a Haloazide: An alternative is to start with a haloazide, such as 1-azido-5-iodopentane. smolecule.com The terminal halide can then be converted to an amine. This can be achieved through various methods, including the Gabriel synthesis (discussed in the next section) or by direct reaction with ammonia (B1221849), though the latter can lead to over-alkylation. wikipedia.org

Table 2: Nucleophilic Substitution Reaction Parameters

| Starting Material | Reagent | Product | Key Reaction Type |

| 5-Chloropentan-1-amine nih.gov | Sodium Azide (NaN₃) brainly.com | This compound | Sₙ2 Nucleophilic Substitution |

| 1-Azido-5-halopentane | Phthalimide (B116566) salt, then hydrazine wikipedia.org | This compound | Gabriel Synthesis |

Gabriel Synthesis Adaptations for Primary Azidoamines

The Gabriel synthesis is a well-established and reliable method for preparing primary amines from primary alkyl halides, effectively preventing the over-alkylation issues seen with ammonia. wikipedia.orglibretexts.orgpearson.comorgoreview.com This method can be adapted for the synthesis of this compound.

The process begins with the N-alkylation of potassium phthalimide with a suitable substrate, such as 1-azido-5-bromopentane. In this step, the phthalimide anion acts as an ammonia surrogate, attacking the alkyl halide to form N-(5-azidopentyl)phthalimide. nih.govresearchgate.net The phthalimide group serves as a protecting group for the amine. In the final step, the phthalimide is removed, typically by hydrazinolysis (the Ing-Manske procedure) using hydrazine (N₂H₄), to liberate the desired primary amine, this compound, and form a stable phthalhydrazide (B32825) precipitate. wikipedia.org

This method is advantageous for its high yields and clean reaction profile, avoiding the formation of secondary and tertiary amine byproducts. orgoreview.commasterorganicchemistry.com

Development of Novel and Green Synthesis Protocols for Azidoamine Analogues

Modern synthetic chemistry places increasing emphasis on the development of environmentally benign and efficient protocols. For azidoamine analogues, research is exploring greener reaction conditions, such as the use of solid acid catalysts or one-pot reactions. researchgate.netresearchgate.net For instance, iron-catalyzed difunctionalization of alkenes has been reported for the synthesis of unprotected 2-azidoamines, showcasing an operationally simple method that avoids precious metal catalysts. researchgate.net While not directly applied to this compound, these methodologies represent the forefront of synthetic innovation and could be adapted for its synthesis. The goal is to reduce reaction times, simplify work-up procedures, and utilize less hazardous reagents, aligning with the principles of green chemistry. researchgate.netresearchgate.net

Stereoselective and Asymmetric Synthetic Approaches Involving Azidoamine Intermediates

The synthesis of chiral azidoamines is crucial for the development of stereochemically defined pharmaceuticals and biologically active molecules. nih.govresearchgate.net Stereoselective and asymmetric synthetic routes are employed to control the three-dimensional arrangement of atoms in molecules.

One strategy involves the ring-opening of chiral aziridines. Aziridines, three-membered nitrogen-containing heterocycles, can serve as versatile synthetic intermediates. nih.govnih.gov The regioselective ring-opening of a suitably substituted chiral aziridine (B145994) with an azide nucleophile can produce a chiral azidoamine. nih.gov The stereochemistry embedded in the aziridine is often transferred to the final product, providing access to configurationally pure amines. nih.gov For example, the ring-opening of a trisubstituted N-H aziridine with sodium azide has been shown to furnish a chiral azidoamine in good yield. nih.gov These advanced methods are critical when the stereochemistry of the azidoamine intermediate is essential for the biological activity of the final target molecule. researchgate.netnih.gov

Reactivity and Mechanistic Investigations of 5 Azidopentan 1 Amine

Azide (B81097) Group Reactivity in Bioorthogonal Chemical Transformations

The azide moiety is a cornerstone of "click chemistry," a concept that emphasizes reactions that are high-yielding, wide in scope, and generate only inoffensive byproducts. Azides are particularly valued for their stability under many synthetic conditions and their specific reactivity in a select few transformations, rendering them bioorthogonal—meaning they can react within a biological system without interfering with native biochemical processes.

The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is the most prominent example of a click reaction, involving the reaction of an azide with a terminal alkyne to form a stable 1,4-disubstituted 1,2,3-triazole ring. bioclone.netwikipedia.org This reaction is characterized by its high efficiency, rapid kinetics, and exceptional regioselectivity. bioclone.netalfa-chemistry.com The presence of a copper(I) catalyst is essential, as it dramatically accelerates the reaction rate compared to the uncatalyzed thermal Huisgen cycloaddition. alfa-chemistry.comorganic-chemistry.org The catalyst can be introduced as a Cu(I) salt or generated in situ from a Cu(II) salt, such as copper(II) sulfate, using a reducing agent like sodium ascorbate. wikipedia.orgnih.gov

The reaction proceeds under mild conditions, including aqueous environments and a wide pH range (typically 4-12), making it highly suitable for biological applications. bioclone.netalfa-chemistry.comnih.gov The resulting triazole linkage is exceptionally stable to metabolic degradation, hydrolysis, and redox conditions. nih.gov The azide group of 5-azidopentan-1-amine readily participates in CuAAC reactions, allowing for its conjugation to molecules and surfaces functionalized with terminal alkynes. broadpharm.com

Table 1: Key Features of CuAAC Reactions

| Feature | Description |

|---|---|

| Reactants | Azide (e.g., this compound) and a terminal alkyne |

| Catalyst | Copper(I) |

| Product | 1,4-disubstituted 1,2,3-triazole |

| Regioselectivity | High (exclusively 1,4-isomer) alfa-chemistry.comnih.gov |

| Reaction Conditions | Mild, aqueous compatible, broad pH tolerance bioclone.netalfa-chemistry.com |

| Kinetics | Very fast, often complete in minutes to hours bioclone.netmdpi.com |

| Bioorthogonality | High, as neither azide nor alkyne groups are common in biological systems bioclone.net |

To circumvent the potential cytotoxicity of the copper catalyst in living systems, the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) was developed. magtech.com.cn This methodology utilizes a cycloalkyne, typically a derivative of cyclooctyne, where the ring strain provides the driving force for the reaction with an azide, eliminating the need for a metal catalyst. magtech.com.cnenamine.net The reaction is highly efficient and bioorthogonal, proceeding rapidly at physiological temperatures. magtech.com.cnenamine.net

The reactivity in SPAAC is heavily dependent on the structure of the cyclooctyne. magtech.com.cn Different generations of cyclooctynes, such as dibenzocyclooctynes (DIBO), have been designed to enhance reaction kinetics and stability. enamine.netnih.gov The azide group of this compound can react with these strained alkynes to form a stable triazole linkage, making SPAAC a powerful tool for in vivo labeling and conjugation. broadpharm.commagtech.com.cn

Table 2: Comparison of CuAAC and SPAAC

| Parameter | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) |

|---|---|---|

| Catalyst | Required (Copper I) bioclone.net | Not required magtech.com.cn |

| Alkyne Reactant | Terminal Alkyne wikipedia.org | Strained Cycloalkyne (e.g., cyclooctyne) enamine.net |

| Application in Living Systems | Limited by copper toxicity magtech.com.cn | Widely used due to high bioorthogonality magtech.com.cn |

| Reaction Rate | Generally very fast bioclone.net | Dependent on the strain of the cyclooctyne nih.gov |

| Driving Force | Catalysis wikipedia.org | Ring strain of the alkyne magtech.com.cn |

The Staudinger reaction involves the reaction of an azide with a phosphine, such as triphenylphosphine, to form an aza-ylide or iminophosphorane intermediate. wikipedia.org This reaction proceeds with the loss of dinitrogen gas under mild conditions. wikipedia.org In what is known as the Staudinger reduction, this intermediate can be hydrolyzed in aqueous media to produce a primary amine and the corresponding phosphine oxide. wikipedia.orgnih.gov

The Staudinger ligation is a modification of this reaction that has become a valuable tool in chemical biology. sigmaaldrich.comthermofisher.com In this process, the phosphine reagent is engineered with an electrophilic trap (typically an ester) that intercepts the aza-ylide intermediate intramolecularly, leading to the formation of a stable amide bond before hydrolysis can occur. sigmaaldrich.com This chemoselective ligation is orthogonal to most other functional groups found in biological systems. sigmaaldrich.com

The aza-ylide intermediate formed from the initial Staudinger reaction can also undergo an aza-Wittig reaction if a carbonyl compound is present. wikipedia.orgchem-station.com In this case, the iminophosphorane reacts with an aldehyde or ketone to form an imine and triphenylphosphine oxide. wikipedia.orgchem-station.com This reaction pathway is a powerful method for the synthesis of imines and nitrogen-containing heterocyclic compounds. wikipedia.orgscispace.com The azide group of this compound is a suitable substrate for both Staudinger ligation and subsequent aza-Wittig reactions, providing a pathway to form amide or imine linkages, respectively.

Amine Group Reactivity in Diverse Chemical Conjugations

The primary amine group of this compound is a versatile nucleophile that can participate in a wide array of chemical reactions. Its reactivity allows for the introduction of this azido-functionalized linker into various molecular scaffolds.

Primary amines readily react with activated carboxylic acid derivatives, such as acyl chlorides and anhydrides, to form stable amide bonds. fiveable.me This acylation reaction is a cornerstone of organic synthesis and bioconjugation. fiveable.me The amino group of this compound can be acylated by reacting with carboxylic acids that have been activated with coupling reagents or with activated esters like N-hydroxysuccinimide (NHS) esters. broadpharm.com This reaction proceeds via a nucleophilic acyl substitution mechanism and is a common strategy for labeling proteins and other biomolecules. mnstate.edu While direct esterification with an amine is not a standard reaction, the term can sometimes be used more broadly in the context of creating linkages; however, the primary reaction of an amine with a carboxylic acid derivative is amidation.

The primary amine of this compound reacts with aldehydes and ketones to form an intermediate hemiaminal, which then dehydrates to form an imine (or Schiff base). wikipedia.orgbritannica.com This reaction is typically reversible and is often carried out under conditions that favor the removal of water. mnstate.edu

The resulting imine can be a stable final product or an intermediate that is subsequently reduced to a stable secondary amine. This two-step process, or often one-pot procedure, is known as reductive amination. wikipedia.orgmasterorganicchemistry.com Common reducing agents for this transformation include sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃), which are mild enough to selectively reduce the imine in the presence of the carbonyl starting material. masterorganicchemistry.comorganic-chemistry.org This strategy is a highly effective and controlled method for forming carbon-nitrogen bonds and is widely used in pharmaceutical and synthetic chemistry. wikipedia.orgnih.gov The amine group of this compound's ability to undergo reductive amination allows for its stable conjugation to molecules containing aldehyde or ketone functionalities. broadpharm.com

Table 3: Reactivity of the Amine Group in this compound

| Reaction Type | Reactant | Product |

|---|---|---|

| Amidation | Activated Carboxylic Acid (e.g., NHS ester) | Amide |

| Imine Formation | Aldehyde or Ketone | Imine (Schiff Base) |

| Reductive Amination | Aldehyde or Ketone, followed by a reducing agent | Secondary Amine |

Intramolecular Amination Reactions of Alkyl Azides in Complex Molecule Synthesis

Intramolecular C-H amination of alkyl azides is a powerful strategy for the synthesis of saturated nitrogen-containing heterocycles, providing an efficient route to valuable molecular frameworks. rsc.orgrsc.org In the case of this compound, the transformation of the azide moiety into a reactive nitrene intermediate would be expected to facilitate an intramolecular C-H insertion, leading to the formation of a piperidine ring. This process, often catalyzed by transition metals such as rhodium or ruthenium, involves the generation of a metal-nitrenoid species that then selectively inserts into a C-H bond on the alkyl chain. rsc.orgibs.re.kr

The general mechanism for such a transformation typically involves two key stages: the formation of the metal nitrenoid and its subsequent insertion into a C-H bond. acs.orgnih.gov The reaction can proceed via a concerted C-N bond formation or a stepwise pathway. ibs.re.kr While specific studies on this compound are not extensively documented, the reactivity can be inferred from studies on analogous aliphatic azides.

For instance, a dual catalytic system using a chiral ruthenium complex and a phosphine has been shown to effectively cyclize aliphatic azides to form chiral pyrrolidines and piperidines. rsc.org In this process, the phosphine is believed to activate the azide to form an iminophosphorane intermediate, which then transfers the nitrene unit to the ruthenium catalyst. This resulting imido-ruthenium species then mediates the stereocontrolled C-H amination. rsc.org The application of such a methodology to this compound would provide a direct synthetic route to substituted piperidines.

| Substrate (Alkyl Azide) | Catalyst System | Product (Cyclic Amine) | Yield (%) | Enantiomeric Excess (% ee) |

| N-(4-azidobutyl)-4-methylbenzenesulfonamide | Ru complex + P(4-FC6H4)3 | N-Tosylpyrrolidine | 95 | 98 |

| N-(5-azidopentyl)-4-methylbenzenesulfonamide | Ru complex + P(4-FC6H4)3 | N-Tosylpiperidine | 92 | 97 |

| 1-(3-azidopropyl)-4-methoxybenzene | Ru complex + P(4-FC6H4)3 | 2-(4-methoxyphenyl)pyrrolidine | 75 | 99 |

| 1-(4-azidobutyl)-4-chlorobenzene | Ru complex + P(4-FC6H4)3 | 2-(4-chlorophenyl)piperidine | 88 | 96 |

Table 1. Representative examples of enantioselective intramolecular C-H amination of aliphatic azides using a dual ruthenium and phosphine catalytic system. Data adapted from a study on the synthesis of chiral cyclic amines. rsc.org

Computational Chemistry and Density Functional Theory (DFT) Studies on Azide and Amine Reactivity

Computational chemistry, particularly Density Functional Theory (DFT), provides invaluable insights into the reaction mechanisms, transition states, and selectivity of chemical reactions involving azides and amines. rsc.org For this compound, DFT calculations could elucidate the energetic landscape of its intramolecular cyclization. Such studies can predict the activation energy barriers for key steps, including the decomposition of the azide to a nitrene, the coordination to a metal catalyst, and the final C-H insertion step. nih.gov

Mechanistic DFT studies on rhodium-catalyzed C-H amination reactions with organic azides have revealed a stepwise pathway involving a key Rh(V)-nitrenoid species. acs.orgnih.gov These calculations have shown that the formation of this intermediate is often the rate-limiting step, rather than the C-H activation itself. kaist.ac.kr By modeling the transition states, researchers can understand the factors that control regioselectivity and stereoselectivity. For this compound, DFT could be used to compare the activation barriers for insertion into the C-2, C-3, and C-4 positions of the pentyl chain, thereby predicting the most likely cyclization outcome.

Furthermore, DFT can distinguish between different potential mechanisms. For example, in iron(III)-catalyzed intramolecular C-H amination, calculations have shown that the reaction does not follow the classical three-step mechanism (N₂ liberation, C-N bond formation, 1,2-hydrogen shift) seen with other metals. Instead, a H-abstraction/radical rebound mechanism is favored after the initial N₂ liberation. rsc.org A computational investigation of this compound would clarify whether its cyclization proceeds via a concerted nitrene insertion or a stepwise radical process, depending on the catalytic system employed. This predictive power is crucial for designing new catalysts and reaction conditions to achieve desired synthetic outcomes. nih.gov

| Reaction Step | Intermediate/Transition State | Calculated Free Energy Barrier (ΔG‡, kcal/mol) |

| Azide Coordination to Catalyst | [Rh(III)-Azide Complex] | - |

| N₂ Extrusion | [Rh(V)-Nitrenoid TS] | 24.5 |

| C-N Bond Formation | [Amido Insertion TS] | 15.8 |

| Product Release/Catalyst Regen. | [Protonolysis TS] | 19.7 |

Table 2. Representative DFT-calculated free energy barriers for key steps in a proposed rhodium-catalyzed direct C-H amination reaction pathway. The values are illustrative of the data obtained from such computational studies and are adapted from the mechanistic investigation of a model arene amination with an organic azide. nih.gov

Advanced Applications in Chemical Biology, Medicinal Chemistry, and Material Science

Strategies in Bioconjugation and Biomolecule Labeling

Bioconjugation, the covalent attachment of molecules to biomolecules, is a cornerstone of modern chemical biology. 5-Azidopentan-1-amine serves as a key building block in this field, facilitating the labeling and modification of proteins, nucleic acids, and carbohydrates.

The azide (B81097) group of this compound is a bioorthogonal handle, meaning it is chemically inert within biological systems but can be selectively reacted with a specific partner. nih.gov This property is exploited in various bioconjugation strategies. One of the most prominent methods is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a type of "click chemistry," where the azide reacts with a terminal alkyne to form a stable triazole linkage. thermofisher.comnih.gov This reaction is highly efficient and can be performed under mild, aqueous conditions, making it suitable for modifying sensitive biomolecules. nih.gov

Another important reaction involving the azide group is the Staudinger ligation. In this reaction, the azide reacts with a phosphine-containing molecule to form an aza-ylide intermediate, which then rearranges to produce a stable amide bond. nih.govnih.gov This method provides an alternative to CuAAC, particularly in environments where copper catalysis may be undesirable.

The primary amine of this compound offers a complementary site for covalent modification. It can readily react with activated esters, such as N-hydroxysuccinimide (NHS) esters, to form stable amide bonds. thermofisher.com This is a widely used strategy for labeling proteins at lysine (B10760008) residues or the N-terminus. researchgate.net

The table below summarizes key bioconjugation reactions involving the functional groups of this compound.

| Functional Group | Reaction Partner | Linkage Formed | Key Features |

| Azide | Terminal Alkyne (CuAAC) | Triazole | High efficiency, mild conditions, bioorthogonal thermofisher.comnih.gov |

| Azide | Phosphine (Staudinger Ligation) | Amide | Copper-free, bioorthogonal nih.govnih.gov |

| Amine | Activated Ester (e.g., NHS ester) | Amide | Common for protein labeling, stable bond thermofisher.comresearchgate.net |

The bifunctional nature of this compound makes it an ideal linker for the synthesis of ligand dimers. By reacting the amine group with one ligand and the azide group with another (via click chemistry or Staudinger ligation), two distinct molecules can be covalently linked. This approach is valuable in drug discovery for creating bivalent ligands that can simultaneously engage two receptor sites, often leading to enhanced affinity and selectivity. nih.gov

In the realm of polymer chemistry, this compound can be used to create polymer-drug conjugates. nih.govmdpi.com The amine or azide group can be used to attach the linker to a polymer backbone, while the other functional group is used to conjugate a therapeutic agent. This strategy can improve the pharmacokinetic properties of drugs, such as increasing their solubility and circulation time. nih.gov

Role as a Versatile Linker in Advanced Molecular Architectures

The ability of this compound to connect two different molecular entities has led to its use in the construction of sophisticated therapeutic and functional materials. Its length and flexibility can be crucial for the proper functioning of these complex systems.

Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation by the proteasome. nih.gov A PROTAC consists of a ligand for the target protein, a ligand for the E3 ligase, and a linker that connects them. axispharm.com The linker plays a critical role in the efficacy of the PROTAC, influencing the formation and stability of the ternary complex between the target protein, the PROTAC, and the E3 ligase. axispharm.com

This compound can serve as a component of the PROTAC linker. For instance, the amine group can be used to attach the linker to one of the ligands, while the azide group provides a handle for "clicking" on the other ligand. broadpharm.com This modular approach allows for the rapid synthesis of libraries of PROTACs with varying linker lengths and compositions to optimize degradation activity. nih.gov

Antibody-drug conjugates (ADCs) are a class of targeted therapeutics that combine the specificity of a monoclonal antibody with the cytotoxicity of a potent small-molecule drug. mdpi.com The linker in an ADC is a critical component that connects the antibody to the drug and influences the stability, pharmacokinetics, and efficacy of the conjugate. nih.govnih.gov

This compound can be incorporated into ADC linkers. The azide functionality allows for the attachment of the drug via click chemistry, which is a mild and efficient conjugation method. dcchemicals.com The amine group can be used to connect the linker to the antibody, either directly to amino acid residues or through other reactive handles. The use of an azide-containing linker like this compound can facilitate the development of ADCs with precisely controlled drug-to-antibody ratios.

Metal-organic frameworks (MOFs) are porous materials with high surface areas that have shown promise in applications such as drug delivery and catalysis. researchgate.netnih.gov The properties of MOFs can be tuned by functionalizing the organic linkers used in their synthesis. nih.gov this compound can be used to introduce amine and azide functionalities into MOFs. The amine group can interact with guest molecules or serve as a basic catalytic site, while the azide group provides a site for post-synthetic modification via click chemistry. rsc.org

Similarly, the surface of nanomaterials, such as nanoparticles and carbon nanotubes, can be functionalized with this compound to enhance their properties and enable further conjugation. nih.govnih.gov The amine group can improve the solubility and biocompatibility of the nanomaterials, while the azide group allows for the attachment of targeting ligands, imaging agents, or drugs. nih.gov This functionalization is crucial for the development of nanomaterials for biomedical applications.

The following table highlights the role of this compound's functional groups in these advanced applications.

| Application | Role of Amine Group | Role of Azide Group |

| PROTACs | Attachment to one of the ligands. | "Click" chemistry handle for attaching the second ligand. broadpharm.com |

| ADCs | Connection to the antibody or linker scaffold. | "Click" chemistry handle for conjugating the cytotoxic drug. dcchemicals.com |

| MOFs & Nanomaterials | Modifies surface properties (e.g., basicity, solubility). rsc.org | Provides a site for post-synthetic modification and conjugation. researchgate.net |

Precursor in Complex Heterocycle and Nitrogen-Containing Compound Synthesis

This compound is a bifunctional chemical linker that serves as a valuable precursor in the synthesis of complex nitrogen-containing molecules. Its structure, featuring a primary amine at one end and an azide group at the other, allows for sequential or orthogonal chemical modifications. This dual functionality makes it a versatile building block in medicinal chemistry, chemical biology, and material science for the construction of heterocycles and other elaborate molecular architectures. The primary amine is readily reactive with electrophiles such as carboxylic acids and activated esters, while the azide group is a key participant in bioorthogonal reactions, most notably cycloadditions.

Triazole Derivative Formation via Cycloaddition Reactions

The azide functional group of this compound is predominantly utilized for the construction of 1,2,3-triazole rings through [3+2] cycloaddition reactions. This transformation, a cornerstone of "click chemistry," is prized for its high efficiency, specificity, and biocompatibility. The reaction typically involves the coupling of the azide with a terminal alkyne to form a stable, five-membered triazole heterocycle.

The most common variant is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), which proceeds rapidly under mild conditions and provides exclusive regioselectivity, yielding 1,4-disubstituted triazoles. The resulting triazole ring is chemically robust and can act as a bioisostere for an amide bond, making it a highly valuable linkage in pharmacologically active compounds. Research has identified this compound as a useful building block in the structure-based design and synthesis of triazole-based macrocyclic inhibitors targeting viral enzymes, such as the norovirus protease axispharm.com. In these applications, the pentyl chain provides spacing and flexibility, while the amine and azide termini allow for incorporation into larger, complex structures.

Table 1: Representative Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product |

| This compound | Terminal Alkyne (R-C≡CH) | Cu(I) source (e.g., CuSO₄/Sodium Ascorbate), Solvent (e.g., tBuOH/H₂O) | 1-(5-aminopentyl)-4-substituted-1H-1,2,3-triazole |

This table illustrates a general reaction scheme. Specific yields and conditions vary based on the alkyne substrate and catalytic system used.

Synthesis of Diverse Nitrogen-Containing Compounds

Beyond the formation of triazoles, the dual functionality of this compound allows for its use as a precursor in a variety of other nitrogen-containing compounds. The primary amine group provides a nucleophilic handle for forming amide, urea, and thiourea (B124793) linkages, which are fundamental components of many biologically active molecules and functional materials.

Detailed research demonstrates the utility of the amine terminus in synthetic pathways. For instance, this compound has been reacted with succinic anhydride (B1165640) to form the corresponding carboxylic acid, a process that caps (B75204) the amine with a new functional handle for further elaboration amazonaws.com. In another documented application, the compound is reacted with isothiocyanates to produce thiourea derivatives cardiff.ac.uk. These transformations showcase how this compound can be integrated into larger molecular frameworks where the azide group is reserved for subsequent modification, such as a final "click" conjugation step after the assembly of a core structure. This strategic approach is valuable in the synthesis of complex bioconjugates and targeted therapeutic agents like BacPROTACs, which are designed for targeted protein degradation in bacteria nih.gov.

Table 2: Synthesis of Nitrogen-Containing Derivatives from this compound

| Reactant 1 | Reactant 2 | Reaction Type | Resulting Functional Group |

| This compound | Succinic Anhydride | Acylation | Amide / Carboxylic Acid |

| This compound | Isothiocyanate (R-N=C=S) | Nucleophilic Addition | Thiourea |

This table summarizes key reactions involving the primary amine of this compound to create diverse nitrogen-containing functionalities, leaving the azide group intact for further reactions.

Derivatization and Functionalization Strategies of 5 Azidopentan 1 Amine for Enhanced Research Utility

Preparation and Utility of Protected Forms and Polyethylene Glycol (PEG) Conjugates

To achieve regioselective modification in multi-step syntheses, it is often necessary to temporarily block one of the functional groups of 5-azidopentan-1-amine. This is achieved through the use of protecting groups that can be selectively removed under specific conditions.

Polyethylene glycol (PEG) conjugates of this compound are of significant interest for improving the pharmacokinetic and pharmacodynamic properties of therapeutic molecules. PEGylation, the covalent attachment of PEG chains, can increase the solubility, stability, and circulation half-life of drugs and biomolecules while reducing their immunogenicity. nih.govpeptide.com

This compound can be conjugated to PEG in several ways. An activated PEG derivative, such as PEG-NHS ester, can be reacted with the amine group of this compound to form a stable amide linkage. interchim.fr Alternatively, an amine-terminated PEG can be acylated with a molecule that is subsequently converted to an azide (B81097), or a PEG with a terminal alkyne can be "clicked" to the azide of this compound. The resulting PEGylated linker possesses a free functional group (either an azide or an amine) for further conjugation to a target molecule.

The table below summarizes common protecting groups and PEGylation strategies for this compound.

| Modification | Reagent/Strategy | Key Features |

| Amine Protection | Di-tert-butyl dicarbonate (B1257347) (Boc₂O) | Forms N-Boc-5-azidopentan-1-amine; deprotected with strong acid (e.g., TFA). researchgate.net |

| Fmoc-OSu or Fmoc-Cl | Forms N-Fmoc-5-azidopentan-1-amine; deprotected with mild base (e.g., piperidine). researchgate.net | |

| PEG Conjugation | PEG-NHS Ester | Reacts with the amine group to form a PEGylated linker with a terminal azide. interchim.fr |

| Azide-PEG-Alkyne | "Clicks" with this compound to form a PEGylated linker with a terminal amine. | |

| Amine-PEG + Azido-acid | Forms a PEGylated linker with a terminal azide via amidation. |

Comparative Analysis of Azido- versus Amino-Functionalized Ligands in Biological Systems

The choice between using the azide or the amine functionality of a linker like this compound for conjugation to a biologically active molecule can have a significant impact on the properties and performance of the resulting conjugate. While direct comparative studies on ligands derived specifically from this compound are not extensively reported, research on other systems provides valuable insights into the differing behaviors of azido (B1232118) and amino functional groups in biological contexts.

A study comparing azido- and amino-functionalized ligands for engineered preQ1 riboswitches in E. coli revealed that while amino-modified ligands exhibited increased binding affinity in vitro, they led to significantly lower riboswitch activity in vivo. In contrast, substituting the amino group with an azido group restored or even improved the cellular activity of the ligands. Kinetic analysis suggested that the enhanced on-rates of the amino-modified derivatives did not translate to efficient cellular activity. This comprehensive study highlights that high binding affinity in vitro does not always correlate with optimal performance in a cellular environment and suggests that an azido-functionalized design may be superior for enhanced cellular activity in certain systems.

The key differences in the properties of azido and amino groups that may contribute to these observations are summarized below.

| Property | Azido Group (-N₃) | Amino Group (-NH₂) |

| Charge | Neutral, non-basic | Basic, can be protonated to -NH₃⁺ at physiological pH |

| Hydrogen Bonding | Weak H-bond acceptor | Strong H-bond donor and acceptor |

| Reactivity | Bioorthogonal (reacts with specific partners) | Nucleophilic (reacts with various electrophiles) |

| Size | Relatively small | Small |

| Polarity | Moderately polar | Polar |

The basicity of the amino group can lead to non-specific interactions with negatively charged species in a biological system, such as the phosphate (B84403) backbone of nucleic acids or acidic residues in proteins. This can potentially alter the conformation or binding orientation of the ligand, leading to reduced activity. The neutral and bioorthogonal nature of the azide group, on the other hand, minimizes such non-specific interactions, potentially leading to more predictable and favorable outcomes in a cellular context.

Advanced Spectroscopic and Analytical Characterization Methodologies in Azidoamine Research

Spectroscopic Elucidation of Reaction Intermediates and Transient Species

The study of chemical reactions often involves the formation of short-lived intermediates that are critical to understanding the reaction mechanism. The azide (B81097) functionality in 5-Azidopentan-1-amine can participate in reactions, such as thermal or photochemical decomposition, that generate highly reactive nitrene intermediates.

Key Research Findings:

Nitrene Intermediates: The photolysis or thermolysis of alkyl azides is known to produce nitrenes, which are neutral, monovalent nitrogen species. These are highly reactive intermediates that can undergo a variety of subsequent reactions, including C-H bond insertion and cyclization. While direct spectroscopic observation of the nitrene derived from this compound is challenging due to its transient nature, its formation can be inferred from the final products of the reaction.

Iron-Nitrenoids: In the context of biocatalysis, engineered hemoproteins can activate organic azides to form iron-nitrenoid intermediates. nih.gov These species are more stable than free nitrenes and can be characterized using techniques like UV-vis and electron paramagnetic resonance (EPR) spectroscopy. nih.gov Such studies provide insight into the mechanism of C-H amination reactions where azides serve as nitrene precursors. nih.gov

Mass Spectrometry for Intermediate Detection: Electrospray ionization mass spectrometry (ESI-MS) is a powerful tool for detecting charged intermediates in solution. broadpharm.com For reactions involving this compound, such as its derivatization, ESI-MS can be used to identify and structurally characterize protonated or otherwise charged transient species, providing direct evidence for proposed reaction pathways. broadpharm.com

Advanced Structural Analysis of Complex Conjugates and Synthetic Derivatives

This compound is frequently employed as a linker to connect different molecular entities. For instance, the amine can be acylated, and the azide can undergo cycloaddition reactions ("click chemistry"). Determining the precise structure of these often large and complex conjugates is essential.

Key Research Findings:

Bioconjugation: The amine group of this compound can be coupled to biomolecules like peptides or nucleic acids, while the azide group allows for the attachment of other functionalities via click chemistry. The structural integrity of these bioconjugates is confirmed through a combination of spectroscopic methods.

Multi-dimensional NMR: For complex derivatives, one-dimensional NMR spectra can be difficult to interpret due to overlapping signals. Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are indispensable for unambiguously assigning proton and carbon signals and thus confirming the covalent structure of the conjugate.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Mechanistic Studies

NMR spectroscopy is a cornerstone technique for the structural elucidation of molecules in solution. For a flexible molecule like this compound, NMR provides not only information about its covalent structure but also insights into its conformational preferences.

Key Research Findings:

¹H and ¹³C NMR Spectroscopy: The proton and carbon NMR spectra of this compound and its derivatives provide fundamental structural information. The chemical shifts of the protons and carbons are indicative of their local electronic environment.

| ¹H NMR (Predicted) | ¹³C NMR (Predicted) |

| Position | δ (ppm) |

| H-1 | ~2.7 |

| H-2 | ~1.5 |

| H-3 | ~1.4 |

| H-4 | ~1.6 |

| H-5 | ~3.3 |

Predicted chemical shifts are based on typical values for similar functional groups. Actual values may vary depending on the solvent and other experimental conditions. compoundchem.comlibretexts.orgopenstax.org

Conformational Analysis: The pentyl chain of this compound is flexible, allowing for rotation around the C-C single bonds. The observed NMR parameters are an average of all the conformations present in solution. arxiv.orgauremn.org.br Advanced NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), can be used to determine through-space proximities of protons, providing constraints for computational modeling to determine the preferred solution-state conformation. arxiv.org For flexible molecules, two-dimensional NMR methods can help identify the presence of different conformers in solution. nih.govarxiv.org

Mechanistic Studies: NMR can be used to monitor the progress of reactions involving this compound in real-time. By observing the disappearance of reactant signals and the appearance of product signals, one can gain insights into the reaction kinetics and mechanism. Isotopic labeling studies, where specific atoms are replaced with their NMR-active isotopes (e.g., ¹⁵N), can provide more detailed mechanistic information.

High-Resolution Mass Spectrometry (HRMS) Techniques for Structural Confirmation in Complex Synthetic Pathways

High-resolution mass spectrometry is an essential tool for confirming the elemental composition of newly synthesized compounds. It provides a highly accurate mass measurement, which can be used to deduce the molecular formula.

Key Research Findings:

Accurate Mass Measurement: HRMS can determine the mass of a molecule with very high precision, typically to within a few parts per million (ppm). This allows for the unambiguous determination of the elemental composition of this compound and its derivatives.

Fragmentation Analysis: In addition to the molecular ion, mass spectrometry also provides information about the fragmentation pattern of a molecule. The way a molecule breaks apart upon ionization can provide valuable structural information. For this compound, characteristic fragmentation would involve cleavage adjacent to the amine group (α-cleavage) and loss of the azide group or dinitrogen from the azide. libretexts.orgmetwarebio.comyoutube.com

Predicted HRMS Fragmentation of this compound (C₅H₁₂N₄)

| Fragment Ion | Proposed Structure | m/z (calculated) | Possible Loss |

| [M+H]⁺ | C₅H₁₃N₄⁺ | 129.1191 | - |

| [M-N₂]⁺ | C₅H₁₂N₂⁺ | 100.1055 | N₂ |

| [CH₄N]⁺ | CH₂=NH₂⁺ | 30.0344 | C₄H₉N₃ |

This table represents predicted fragmentation patterns based on the general behavior of alkylamines and azides in mass spectrometry.

X-ray Diffraction Analysis for Solid-State Structure Determination of Derivatives and Intermediates

While NMR and mass spectrometry provide information about the structure and connectivity of molecules, X-ray diffraction provides the definitive solid-state structure, including precise bond lengths, bond angles, and intermolecular interactions.

Key Research Findings:

Crystal Structure of Derivatives: While the crystal structure of this compound itself may be challenging to obtain due to its low melting point, derivatives such as its hydrochloride salt or amides can often be crystallized. The resulting crystal structures would provide precise information about the molecular geometry and packing in the solid state.

Intermolecular Interactions: X-ray diffraction can reveal details about hydrogen bonding and other non-covalent interactions that govern the crystal packing. For derivatives of this compound, this would include hydrogen bonds involving the amine group and potentially weak interactions involving the azide group.

In Situ Spectroscopic Monitoring of Reaction Kinetics and Mechanisms

In situ spectroscopic techniques allow for the real-time monitoring of chemical reactions without the need for sampling. This provides a detailed picture of the reaction progress, including the formation and decay of intermediates.

Key Research Findings:

FTIR Spectroscopy: Fourier-transform infrared (FTIR) spectroscopy is particularly well-suited for monitoring reactions involving the azide group, which has a strong and characteristic asymmetric stretching vibration around 2100 cm⁻¹. researchgate.net By monitoring the intensity of this band, one can follow the consumption of the azide in reactions such as cycloadditions or reductions. acs.orgnih.gov The formation of new functional groups can also be monitored in real-time. nih.gov

Reaction Profiling: In situ monitoring provides a continuous stream of data that can be used to generate a reaction profile, showing the concentration of reactants, intermediates, and products as a function of time. This data is invaluable for optimizing reaction conditions and for detailed kinetic analysis.

Q & A

Basic: What are the standard synthetic routes for preparing 5-Azidopentan-1-amine, and what reaction conditions are typically employed?

This compound is commonly synthesized via nucleophilic substitution or amidation. A representative method involves reacting 5-aminopentanol with sodium azide under acidic conditions, followed by purification via column chromatography . Alternatively, reductive amination of 5-azidopentanal with ammonia or alkylamines using sodium cyanoborohydride provides high yields (e.g., 87% in DMF with HBTU and DIPEA) . Key conditions include:

- Solvents : THF or DMF for solubility and reaction efficiency.

- Coupling agents : HBTU or EDC/HOBt for amide bond formation.

- Temperature : Room temperature to 90°C, depending on reagent stability .

Basic: Which spectroscopic and chromatographic methods are most effective for characterizing this compound and confirming its purity?

Characterization requires a combination of techniques:

- NMR : H and C NMR to confirm the azide (-N) resonance at ~3.3 ppm and backbone structure.

- HRMS : High-resolution mass spectrometry (e.g., ESI) for exact mass verification (e.g., [M+Na] at m/z 1146.6553) .

- Chromatography : TLC (R = 0.4 in CHCl/MeOH 20:1) and HPLC for purity assessment (>95% by peak integration) .

- FT-IR : Azide stretch at ~2100 cm to confirm functional group integrity.

Advanced: How can researchers optimize coupling reactions involving this compound in bioconjugation processes, particularly regarding reagent selection and solvent systems?

Optimization strategies include:

- Reagent choice : HBTU or DIC/HOBt for efficient amide bond formation without side reactions.

- Solvent systems : Use DMF for polar substrates or THF for non-polar environments to enhance reaction rates .

- Stoichiometry : A 1.4:1 molar ratio of this compound to substrate minimizes unreacted starting material .

- Workup : Extract with CHCl and wash with NaHCO to remove acidic byproducts .

Advanced: What strategies mitigate instability issues of this compound during storage and experimental procedures?

- Storage : Keep at 2–8°C under inert gas (N or Ar) to prevent azide decomposition.

- Light exposure : Store in amber vials to avoid photodegradation.

- Handling : Avoid prolonged exposure to moisture; use anhydrous solvents (e.g., THF over acetone) .

- Stability testing : Monitor via periodic TLC or NMR to detect degradation products (e.g., amines from Staudinger reactions).

Advanced: How do contradictory reports on reaction yields with this compound inform best practices for reproducibility in synthetic chemistry?

Discrepancies in yields (e.g., 70% vs. 90%) often arise from:

- Purity of starting materials : Impurities in 5-aminopentanol can reduce azide formation efficiency .

- Coupling agent activity : HBTU may outperform EDC in moisture-sensitive reactions .

- Solvent drying : Anhydrous DMF (vs. technical grade) improves coupling efficiency by 15–20% .

Best practices : - Report detailed reaction conditions (solvent purity, drying methods).

- Include negative controls (e.g., omitting coupling agents) to identify side reactions .

Basic: What are the primary research applications of this compound in academic settings?

- Bioconjugation : Click chemistry (e.g., CuAAC) to attach biomolecules (proteins, dendrimers) for drug delivery systems .

- Material science : Functionalizing polymers (e.g., poly-L-glutamate) for stimuli-responsive materials .

- Chemical biology : Probing enzyme active sites via photoaffinity labeling .

Advanced: How can researchers address challenges in quantifying this compound in complex mixtures during kinetic studies?

- LC-MS/MS : Use selective ion monitoring (SIM) for azide-specific fragments.

- Fluorescent tagging : React with alkyne-fluorophores (e.g., TAMRA-alkyne) for quantification via fluorescence spectroscopy .

- Internal standards : Spiked deuterated analogs (e.g., d-5-azidopentan-1-amine) for accurate calibration .

Advanced: What analytical approaches resolve structural ambiguities in derivatives of this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.